molecular formula C12H17N3O3 B2787796 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide CAS No. 1008052-15-0

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Cat. No. B2787796
CAS RN: 1008052-15-0
M. Wt: 251.286
InChI Key: LOEGUZIBGCGRES-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also referred to as heliamine, is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .


Synthesis Analysis

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been described in several studies. One approach involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been analyzed in several studies. For example, the unusual multiplicity of the resonances for the C-3 and C-4 methylene protons was explained by the effect of the quaternary N atom and the dynamics on the heterocycle conformation and angles, which produced an A 2 B 2 system and resulted in triplets .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been described in several studies. For instance, a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, has been used .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride include a solid form, solubility of 25 mg/mL in 1N NaOH in methanol, and a melting point of 260-265 °C (lit.) .

Scientific Research Applications

Synthesis of Complex Isoquinolines and Quinolizidines

“6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines .

Sigma-2 Receptor Selective Ligands

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides, which can be derived from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have demonstrated high affinities and selectivities for sigma-2 receptor. These ligands have been used extensively as study tools in various tumor imaging and therapy .

Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors

A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, which can be synthesized from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .

Peripheral Catechol-O-Methyltransferase Inhibitors

6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which can be synthesized from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

Parkinson’s Disease Treatment

1,2,3,4-Tetrahydroisoquinolines, including 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been used in the treatment of Parkinson’s disease .

Anti-inflammatory, Anti-viral, Anti-fungal, and Anti-cancer Compounds

1,2,3,4-Tetrahydroisoquinolines, including 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, have been used to identify, design, and synthesize novel biologically active derivatives of interest in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds .

Safety and Hazards

While specific safety and hazard information for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is not available, it’s important to ensure adequate ventilation and use personal protective equipment as required to avoid dust formation .

Future Directions

The future directions for the study of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives could involve the development of novel biologically active derivatives of interest in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .

properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-17-10-4-7-3-9(12(16)15-13)14-6-8(7)5-11(10)18-2/h4-5,9,14H,3,6,13H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEGUZIBGCGRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

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